Product packaging for L-ISOLEUCINE (1-13C)(Cat. No.:)

L-ISOLEUCINE (1-13C)

Cat. No.: B1580075
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Isoleucine (1-13C) is an isotopically labeled form of the essential branched-chain amino acid L-Isoleucine, specifically enriched with a Carbon-13 atom at the 1-position. This compound is a critical tool in life sciences research, enabling detailed investigation of metabolic pathways and protein dynamics through advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. In metabolic research, this labeled amino acid is used to trace the intricate catabolic pathways of isoleucine. Isoleucine is both glucogenic and ketogenic; its breakdown yields propionyl-CoA and acetyl-CoA, making it a key subject of study in energy metabolism and metabolic disorders . The (1-13C) label allows researchers to precisely monitor its conversion and flux in vivo, providing insights into conditions like insulin resistance and Maple Syrup Urine Disease (MSUD) . In structural biology, L-Isoleucine (1-13C) is indispensable for site-specific methyl labeling in proteins expressed in eukaryotic systems like Pichia pastoris . When incorporated into a perdeuterated protein background, the 13C-labeled methyl group serves as a powerful probe for studying the structure and dynamics of high-molecular-weight proteins and complexes, such as G-protein coupled receptors (GPCRs), using Methyl TROSY NMR . This application is vital for understanding protein function where bacterial expression systems are unsuitable. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Weight

132.17

Purity

98%

Origin of Product

United States

Synthetic Pathways and Labeling Strategies for L Isoleucine 1 13c

Biosynthetic Production of Labeled L-Isoleucine Analogs

The industrial production of L-isoleucine, including its isotopically labeled forms, predominantly relies on microbial fermentation. nih.govacs.org Metabolic engineering of bacterial strains, such as Escherichia coli and Corynebacterium glutamicum, has been a key strategy to enhance production yields. nih.govacs.org These microorganisms serve as cellular factories, converting simple carbon sources into the desired amino acid.

Microbial Fermentation Strategies for Isotope Enrichment

Isotope enrichment for producing labeled compounds like L-Isoleucine (1-13C) is achieved by providing a 13C-labeled substrate in the fermentation medium. The microorganisms then incorporate this stable isotope into the final product through their natural biosynthetic pathways.

Escherichia coli is a well-characterized and widely used microorganism for producing L-isoleucine. nih.gov Its genetic tractability makes it an ideal candidate for metabolic engineering to improve production efficiency. nih.gov The biosynthesis of L-isoleucine in E. coli starts from L-threonine, which is converted through a series of enzymatic reactions. acs.org

To enhance L-isoleucine production, researchers have employed various strategies, including:

Inactivation of competing metabolic pathways: Knocking out genes that divert L-threonine away from the isoleucine synthesis pathway has been shown to increase L-isoleucine yields significantly. For instance, inactivating genes such as tdh, ltaE, and yiaY resulted in a 72.3% increase in L-isoleucine production in one study. nih.govacs.org

Overexpression of key biosynthetic enzymes: Amplifying the expression of genes encoding crucial enzymes in the isoleucine pathway, such as feedback-resistant threonine dehydratase (ilvA) and acetohydroxy acid synthase III (ilvIH), can boost the metabolic flux towards L-isoleucine. acs.org

For the production of L-Isoleucine (1-13C), a 13C-labeled precursor, such as [1-13C]glucose, would be used as the primary carbon source in the fermentation medium. acs.org The E. coli would then metabolize this labeled glucose, leading to the incorporation of the 13C isotope at the first carbon position of the resulting L-isoleucine molecule.

Corynebacterium glutamicum is another key industrial microorganism for amino acid production, including L-isoleucine. nih.govresearchgate.net It is known for its ability to produce high titers of amino acids. nih.gov The biosynthetic pathway of L-isoleucine in C. glutamicum is similar to that in E. coli, starting from L-aspartate and proceeding through L-threonine. researchgate.net

Metabolic engineering strategies in C. glutamicum to enhance L-isoleucine production include:

Deregulation of feedback inhibition: Key enzymes in the isoleucine biosynthetic pathway, such as threonine dehydratase, are subject to feedback inhibition by L-isoleucine. capes.gov.br Engineering these enzymes to be resistant to this feedback is a critical step in achieving high production levels. nih.gov

Overexpression of pathway genes: Similar to E. coli, overexpressing genes encoding key enzymes like hom (homoserine dehydrogenase), thrB (homoserine kinase), and ilvA (threonine dehydratase) can significantly increase the flux towards L-isoleucine. nih.gov

Enhancing export systems: Overexpressing the two-component export system BrnFE has been shown to increase L-isoleucine production by facilitating its transport out of the cell. researchgate.net

To produce L-Isoleucine (1-13C) using C. glutamicum, a fermentation process would be designed where the primary carbon source is a 13C-labeled substrate. The engineered strain would then efficiently convert this labeled precursor into the desired isotopically labeled L-isoleucine.

Table 1: Comparison of Microbial Systems for L-Isoleucine Production

Feature Escherichia coli Corynebacterium glutamicum
Genetic Tools Well-characterized genome and extensive genetic manipulation tools available. nih.gov Genome is well-understood, with established methods for genetic engineering. researchgate.net
Typical Yields Shake flask fermentation yields can reach up to 12 g/L. nih.gov Can achieve higher yields, with reports of up to 32 g/L in shake flask fermentation. nih.gov
Primary Precursor L-Threonine. acs.org L-Aspartate and L-Threonine. researchgate.net
Key Engineering Strategies Inactivation of competing pathways, overexpression of biosynthetic and exporter genes. nih.govacs.org Deregulation of feedback inhibition, overexpression of pathway genes and export systems. nih.govresearchgate.net
Escherichia coli Systems for L-Isoleucine (1-13C) Production

Precursor Feeding for Site-Specific Labeling

An alternative and more direct approach to achieve site-specific labeling is through precursor feeding. This strategy involves supplying a specifically labeled, late-stage precursor of the target molecule to the microbial culture. The microorganism then incorporates this precursor directly into the final product, resulting in a highly specific labeling pattern. This method is particularly useful for introducing isotopes at positions that are not easily accessible through the use of globally labeled primary carbon sources.

Pyruvate (B1213749) is a central metabolite that serves as a precursor for the biosynthesis of several amino acids, including isoleucine. wikipedia.org In the isoleucine biosynthetic pathway, pyruvate condenses with 2-ketobutyrate. elifesciences.org By feeding the microbial culture with a specifically labeled pyruvate derivative, it is possible to introduce a 13C label at a defined position in the isoleucine molecule. For instance, using [3-13C]pyruvate in a cell-free protein synthesis system has been shown to result in the labeling of the γ2-methyl group of isoleucine. copernicus.orgcopernicus.org While this specific example labels a different position, the principle demonstrates the feasibility of using labeled pyruvate derivatives for targeted labeling. To achieve labeling at the C1 position, a [1-13C]pyruvate precursor would theoretically be required, although the direct incorporation into the C1 position of isoleucine via this route is less straightforward due to the decarboxylation steps in the pathway.

2-Ketobutyrate is a key intermediate in the biosynthesis of L-isoleucine. researchgate.net It is directly condensed with pyruvate to form the precursor to isoleucine. elifesciences.org Therefore, feeding a microbial culture with 13C-labeled 2-ketobutyrate is a highly effective strategy for site-specific labeling of isoleucine.

To synthesize L-Isoleucine (1-13C), the ideal precursor would be [1-13C]2-ketobutyrate. However, the common and commercially available labeled precursors are often designed for labeling other positions, such as the methyl groups, for applications in NMR spectroscopy. researchgate.netresearchgate.netisotope.com For example, [3-13C, 4,4,4-2H3] 2-ketobutyrate has been synthesized and used to produce isoleucine with a labeled γ1-methylene group. d-nb.info The synthesis of [1-13C]2-ketobutyrate would be the critical step for producing L-Isoleucine (1-13C) via this precursor feeding strategy. Once synthesized, this labeled precursor would be added to the growth medium of a suitable microbial strain, such as E. coli, which would then incorporate it to produce L-Isoleucine specifically labeled at the carboxyl carbon.

Table 2: Precursor Feeding Strategies for Labeled Isoleucine

Labeled Precursor Resulting Labeled Position in Isoleucine Microbial System Reference
[3-13C]pyruvate γ2-methyl group Cell-free E. coli copernicus.orgcopernicus.org
[3-13C, 4,4,4-2H3] 2-ketobutyrate γ1-methylene group E. coli d-nb.info
Incorporation of ¹³C-Labeled Propionate (B1217596) into Isoleucine

The biosynthesis of isoleucine can proceed through various pathways, with some microorganisms utilizing propionate as a key precursor. researchgate.net Studies have demonstrated that feeding microorganisms ¹³C-labeled propionate results in the formation of labeled isoleucine. This process is particularly evident in organisms like Methanococcus voltae and Escherichia coli. nih.govnih.gov

The core mechanism involves the carboxylation of propionate to form 2-oxobutyrate, a central intermediate in the canonical isoleucine synthesis pathway. researchgate.netnih.gov When sodium [1-¹³C]propionate is supplied to the growth medium, the ¹³C label is incorporated into the alpha-carbon of 2-oxobutyrate. This labeled intermediate then condenses with pyruvate and undergoes a series of enzymatic reactions to yield isoleucine labeled at the C-1 position. nih.gov

Research using anaerobic cultures of E. coli confirmed this route. When fed propionate-1-¹³C, the wild-type strain produced isoleucine with a 30% label incorporation, confirming that this pathway is naturally active when propionate is available. nih.govsemanticscholar.orgresearchgate.net This biosynthetic route provides a direct and efficient method for producing L-Isoleucine (1-¹³C) in vivo, bypassing the earlier steps of the threonine-dependent pathway.

Table 1: Research Findings on Propionate Incorporation into Isoleucine

Organism Labeled Precursor Key Finding Reference(s)
Methanococcus voltae [1-¹³C]propionate Propionate substitutes for an isoleucine auxotrophy by forming 2-oxobutyrate, with the ¹³C label from the propionate carboxyl group appearing at the alpha-carbon of the intermediate. nih.gov
Escherichia coli propionate-1-¹³C Under anaerobic conditions, exogenous propionate is converted to 2-ketobutyrate (2-KB), leading to up to 95% labeling of the isoleucine pool depending on the strain. nih.govsemanticscholar.org

Engineering of Threonine Metabolism Pathways for Enhanced L-Isoleucine Production

L-threonine is the direct metabolic precursor for L-isoleucine synthesis in many industrially significant microorganisms, such as Corynebacterium glutamicum and Escherichia coli. acs.orgjocpr.com Consequently, metabolic engineering efforts have focused on manipulating the threonine pathway to overproduce L-isoleucine. These strategies aim to increase the metabolic flux from threonine to isoleucine while minimizing competing pathways.

Key genetic modifications include:

Overexpression of Key Enzymes : The enzyme threonine dehydratase (or threonine deaminase), encoded by the ilvA gene, catalyzes the first committed step in isoleucine biosynthesis by converting threonine to 2-ketobutyrate. jocpr.com Overexpressing a feedback-resistant mutant of ilvA is a common strategy to bypass feedback inhibition by isoleucine and increase production. jocpr.com Similarly, co-overexpression of acetohydroxy acid synthase (encoded by ilvBN) enhances the condensation of 2-ketobutyrate and pyruvate. nih.gov

Deletion of Competing Pathways : To channel precursors towards isoleucine, genes involved in competing metabolic pathways are often deleted. For instance, deleting genes responsible for threonine degradation (e.g., tdh, ltaE) in E. coli prevents the breakdown of the precursor L-threonine, leading to a significant increase in isoleucine yield. acs.orgnih.govnih.gov In C. glutamicum, deleting the gene alaT (encoding an alanine (B10760859) transaminase) increases the availability of pyruvate, a co-substrate for isoleucine synthesis. nih.govacademicjournals.org

Promoter Engineering : Replacing the native promoters of key biosynthetic genes like ilvA with stronger, regulated promoters (e.g., the tac promoter) allows for fine-tuned and enhanced expression, contributing to higher yields of L-isoleucine. nih.govresearchgate.net

These combined strategies have successfully resulted in strains capable of producing high titers of L-isoleucine. For example, an engineered E. coli strain with inactivated threonine catabolic pathways showed a 72.3% increase in L-isoleucine production, reaching 7.48 g/L. nih.govnih.govresearchgate.net Similarly, engineered C. glutamicum has achieved production levels exceeding 32 g/L in fed-batch fermentation. nih.gov

Table 2: Genetic Engineering Strategies for Enhanced L-Isoleucine Production

Organism Genetic Modification Effect on L-Isoleucine Production Reference(s)
Escherichia coli Deletion of threonine catabolism genes (Δtdh, ΔltaE, ΔyiaY) Increased L-isoleucine yield by 72.3% (from 4.34 to 7.48 g/L). acs.orgnih.govnih.gov
Corynebacterium glutamicum Deletion of alaT and brnQ; replacement of native ilvA promoter with tac promoter; overexpression of ilvBN. Achieved 32.1 g/L L-isoleucine in fed-batch fermentation, a 34.3% increase. nih.gov

Chemical Synthesis of L-Isoleucine (1-¹³C) and its Derivatives

While microbial fermentation is effective for producing uniformly labeled or specifically labeled amino acids from labeled precursors, chemical synthesis provides precise control over the placement of isotopic labels. chempep.com The synthesis of L-Isoleucine (1-¹³C) involves introducing a ¹³C atom specifically at the carboxyl position.

A significant advancement in this area is the development of late-stage labeling protocols. One such method utilizes a simple aldehyde catalyst to facilitate a one-pot carboxylate exchange between an unprotected α-amino acid and isotopically labeled carbon dioxide ([¹³C]CO₂). springernature.com This approach is highly efficient for preparing C1-labeled amino acids, including phenylalanine, and is applicable to a wide range of proteinogenic and non-natural amino acids. The process typically involves heating the unlabeled amino acid with [¹³C]CO₂ under basic conditions in a solvent like dimethylsulfoxide, achieving high isotopic incorporation (70-88%) and good isolated yields (60-80%). springernature.com This strategy avoids the lengthy and often costly multi-step syntheses that introduce the label at an early stage.

Stereoselective Synthesis of L-Isoleucine (1-¹³C)

A primary challenge in the chemical synthesis of L-isoleucine is controlling its two chiral centers (at the α and β carbons) to produce the biologically active (2S, 3S) isomer, L-isoleucine. Stereoselective synthesis methods employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer.

A well-established method for stereoselective amination involves the use of chiral N-acyloxazolidinones, following the procedures developed by Evans. beilstein-journals.org In a synthesis targeting an isoleucine derivative, an enantiomerically pure N-acyloxazolidinone is first prepared. This chiral auxiliary then directs the stereoselective introduction of an amino group at the α-position. Subsequent cleavage of the auxiliary yields the α-amino acid with high enantiomeric purity. beilstein-journals.org While the original application was for a fluorinated analog, this principle is directly applicable to the synthesis of L-Isoleucine (1-¹³C). By starting with a precursor already containing the ¹³C label in the carboxyl group (or by performing the carboxylate exchange reaction described previously), this stereoselective amination step ensures the final product is the correct L-isomer. springernature.combeilstein-journals.org

Synthesis of Isoleucine Precursors with Specific Methylene (B1212753) Labeling

For advanced applications, particularly in NMR spectroscopy for studying protein dynamics, it is often desirable to label specific positions other than the carboxyl carbon. sigmaaldrich.com The synthesis of isoleucine precursors with specific methylene (¹³CH₂) labeling allows for the introduction of NMR-active probes into the amino acid side chain. d-nb.infodntb.gov.ua

A synthetic route has been established to access [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate, a precursor that induces a γ₁-¹³C methylene label in isoleucine upon incorporation in bacterial expression systems. d-nb.infodntb.gov.ua The synthesis starts from tert-butyl bromoacetate, which is converted to a phosphorous ylide. This ylide is then methylated using ¹³C-iodomethane to introduce the isotopic label. Subsequent steps involving a Wittig reaction, hydrolysis, and oxidation lead to the final labeled α-ketoacid precursor. d-nb.info The utility of this precursor has been demonstrated by its successful incorporation into proteins, providing high-quality NMR spectra for studying protein-ligand interactions and side-chain dynamics. d-nb.infodntb.gov.uaresearchgate.net

Table 3: List of Chemical Compounds

Advanced Analytical Methodologies for L Isoleucine 1 13c Quantification and Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Isoleucine Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural and dynamic properties of molecules. acs.org For studies involving L-Isoleucine (1-13C), NMR is indispensable for determining the position and extent of isotopic enrichment, as well as for characterizing the stereochemistry of the molecule.

Direct detection of the 13C nucleus via Carbon-13 NMR spectroscopy is a fundamental method for confirming the specific position of the isotopic label in L-Isoleucine (1-13C). The 13C NMR spectrum will exhibit a significantly enhanced signal at the chemical shift corresponding to the C1 (carboxyl) carbon, confirming the successful synthesis and purity of the labeled compound. While direct 13C NMR can suffer from lower sensitivity compared to proton NMR, it provides unambiguous evidence of the labeling position. nih.gov The chemical shift dispersion in 13C NMR is greater than in 1H NMR, which simplifies peak identification and separation. nih.gov

For proteins that have incorporated L-Isoleucine (1-13C), a suite of multidimensional NMR experiments is employed to determine the protein's three-dimensional structure and to study its dynamics. Experiments such as HNCO, HN(CA)CO, HNCACB, and CBCA(CO)NH are used to establish sequential connectivities between amino acid residues, forming the basis of protein backbone resonance assignment. meihonglab.com The 13C label at the C1 position of isoleucine can be utilized in these experiments to trace the polypeptide chain. For instance, in an HNCO experiment, magnetization is transferred from the amide proton (H) and nitrogen (N) of one residue to the carbonyl carbon (CO) of the preceding residue, which would be the 13C-labeled C1 of the incorporated isoleucine. meihonglab.com This provides a clear marker for identifying isoleucine residues within the protein sequence.

L-Isoleucine has two chiral centers, at the α-carbon and the β-carbon, giving rise to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). researchgate.net Differentiating between these stereoisomers is critical, particularly in assessing the stereochemical purity of synthetic L-Isoleucine (1-13C) and in studying reactions where epimerization might occur. rsc.org NMR spectroscopy provides a straightforward method for this differentiation without the need for derivatization. rsc.orgnih.gov The chemical shifts of the α-proton and α-carbon are particularly sensitive to the stereochemistry at the α-center. researchgate.netrsc.orgnih.gov For instance, the α-proton of D-allo-isoleucine resonates at a higher chemical shift (downfield) compared to L-isoleucine, while the α-carbon of D-allo-isoleucine appears at a lower chemical shift (upfield). researchgate.net

Detailed analysis of proton (1H) and carbon (13C) chemical shifts and spin-spin coupling constants (J-couplings) allows for the unambiguous assignment of the relative stereochemistry of isoleucine. rsc.orgnih.govubc.ca The coupling constant between the α-proton and the β-proton (³JαH-βH) is a key parameter. researchgate.net These values, in conjunction with chemical shift data, can be compared to established values for the different stereoisomers to confirm the configuration of the L-Isoleucine (1-13C) sample. researchgate.netresearchgate.netresearchgate.net

Below is a table summarizing typical 1H and 13C NMR chemical shift and coupling constant differences used to distinguish between L-isoleucine and its epimer, D-allo-isoleucine. researchgate.netrsc.orgresearchgate.net

ParameterL-Isoleucine DiastereoisomerD-allo-Isoleucine Diastereoisomer
α-CH Chemical Shift (¹H NMR) Lower Chemical ShiftHigher Chemical Shift
α-CH Chemical Shift (¹³C NMR) Higher Chemical ShiftLower Chemical Shift
³J(Hα,Hβ) Coupling Constant Larger Value (e.g., ~5.15 Hz)Smaller Value (e.g., ~4.30 Hz)
³J(CH,NH) Coupling Constant Can show slight differencesCan show slight differences
This is an interactive table. Click on the headers to learn more about each parameter.

NMR-Based Differentiation of Isoleucine Stereoisomers and Epimerization Assessment

Mass Spectrometry (MS) for Isotopologue Profiling

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for analyzing stable isotope labeling experiments, providing quantitative data on the incorporation of isotopes into metabolites and proteins. ckisotopes.comgmpc-akademie.de

In the context of L-Isoleucine (1-13C), MS is used to determine the extent of labeling and to profile the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.gov When a biological system is supplied with L-Isoleucine (1-13C), this labeled amino acid can be incorporated directly into proteins or it can be metabolized, leading to the transfer of the 13C label to other molecules.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common MS-based platforms for this type of analysis. asm.org After separation by chromatography, the molecules are ionized and their mass is analyzed. The presence of L-Isoleucine (1-13C) will result in a molecular ion peak that is one mass unit higher (M+1) than that of unlabeled L-isoleucine. By comparing the intensity of the M+1 peak to the M+0 peak, the percentage of 13C enrichment can be accurately quantified. nih.gov

This isotopologue profiling is essential for metabolic flux analysis, where the distribution of 13C in various metabolites provides insights into the activity of different metabolic pathways. gmpc-akademie.denih.gov For example, by analyzing the isotopologue distribution of amino acids in hydrolyzed proteins from cells grown with L-Isoleucine (1-13C), researchers can deduce the metabolic fate of the isoleucine carbon backbone. asm.org

The following table provides a simplified example of how mass spectrometry data might be presented to show the isotopologue distribution for isoleucine.

IsotopologueMass ShiftExpected Relative Abundance in a Pure L-Isoleucine (1-13C) Sample
M+0 (Unlabeled)0Low (reflects natural abundance and any unlabeled impurity)
M+1 (¹³C₁)+1High (ideally close to 99% for a highly enriched sample)
M+2 (¹³C₂)+2Low (reflects natural abundance of other isotopes)
M+3 (¹³C₃)+3Very Low
This is an interactive table. Click on the headers to learn more about each aspect.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of ¹³C-labeled amino acids like L-Isoleucine (1-13C), particularly in the field of ¹³C Metabolic Flux Analysis (¹³C-MFA). researchgate.netsci-hub.se The methodology relies on the chemical modification of non-volatile metabolites, such as amino acids, to increase their volatility for separation on a gas chromatograph. alexandraatleephillips.com

The analytical workflow begins with the derivatization of L-isoleucine. A common and effective method involves silylation, where reactive protons on the amino and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. wvu.edubiorxiv.org Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netwvu.edunih.gov For instance, derivatization with MTBSTFA yields a TBDMS-derivative of isoleucine, which is thermally stable and exhibits excellent chromatographic properties. nih.gov The derivatized sample is then injected into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the capillary column, which is often a DB-5MS or similar phase. nih.gov

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). nih.gov This energetic ionization causes the molecule to fragment in a predictable pattern. researchgate.netnih.gov The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio. For L-Isoleucine (1-13C), the presence of the heavy isotope at the C1 position results in a +1 mass unit shift for the molecular ion and any fragments that retain this carboxyl carbon. By analyzing the mass isotopologue distribution—the relative abundance of molecules with different numbers of ¹³C atoms—researchers can trace the metabolic fate of the labeled precursor. plos.orgpnas.org This information is crucial for calculating metabolic flux ratios and identifying active biochemical pathways. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
Derivatization ReagentAbbreviationDerivative FormedKey Characteristics
N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable derivatives; produces characteristic fragments useful for mass spectral analysis. nih.govjove.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAtrimethylsilyl (TMS)A widely used, effective silylating agent for various functional groups. wvu.edu
Alkyl Chloroformates-Alkoxycarbonyl estersAllows for rapid, single-step derivatization in an aqueous environment. d-nb.info
Trifluoroacetic Anhydride (with Isopropyl alcohol)TFAATrifluoroacetyl (TFA) isopropyl estersA classic, widely used method for amino acid derivatization in GC. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) in ¹³C-Tracer Experiments

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for ¹³C-tracer studies, offering distinct advantages for the analysis of polar metabolites like L-Isoleucine (1-13C). chempep.com A primary benefit of LC-MS is that it often circumvents the need for chemical derivatization, as it separates compounds in the liquid phase. alexandraatleephillips.com This is particularly useful for analyzing a broad range of metabolites with varying chemical properties.

In a typical ¹³C-tracer experiment, cells or organisms are cultured with a ¹³C-labeled substrate, such as L-Isoleucine (1-13C) or, more commonly, a universally labeled precursor like [U-¹³C]-glucose or [U-¹³C]-glutamine. researchgate.net After a set period, metabolites are extracted and analyzed by LC-MS to measure the incorporation of the ¹³C label into various downstream compounds. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode for polar compounds like amino acids, providing good retention and separation from less polar matrix components. researchgate.netmdpi.com

After chromatographic separation, the eluent is introduced into the mass spectrometer. The high resolving power of modern mass spectrometers allows for the clear differentiation of labeled and unlabeled isotopologues. escholarship.org For example, when tracing the metabolism of [U-¹³C]-glucose, the subsequent synthesis of isoleucine will result in multiple labeled forms (e.g., M+1, M+2, etc.), which can be quantified by LC-MS. mdpi.com This technique, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides a detailed snapshot of metabolic activity. eurisotop.com By tracking the mass shift patterns, researchers can elucidate pathway utilization and discover metabolic bottlenecks or novel enzymatic functions. nih.govjove.com

Table 2: LC-MS Methodologies for ¹³C-Labeled Metabolite Analysis
TechniqueDescriptionKey Application for L-Isoleucine (1-13C)
HILIC-MS/MSHydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry. Excellent for retaining and separating polar analytes. researchgate.netQuantification of L-isoleucine and its polar metabolites in complex biological extracts without derivatization.
Reversed-Phase (RP) LC-MSSeparation based on hydrophobicity. Can be used for amino acids, often with ion-pairing agents or after derivatization to increase retention. researchgate.netAnalysis of derivatized L-isoleucine or in methods targeting a broader range of metabolite polarities.
Isotopic Ratio Outlier Analysis (IROA)An LC-MS based method using specific ¹³C labeling patterns (e.g., 5% and 95% ¹³C) to distinguish biological signals from artifacts and determine carbon number. nih.govAccurate quantification and formula determination by comparing a sample to a labeled standard, reducing ambiguity in metabolite identification. nih.gov
Chemical Isotope Labeling (CIL) LC-MSUses ¹²C- and ¹³C-dansyl chloride to label metabolites, creating a mass tag for relative quantification and improving chromatographic behavior and ionization efficiency. acs.orgHigh-coverage profiling of amine- and phenol-containing metabolites, including isoleucine, with enhanced sensitivity. acs.org

Immunocapture Isotope Dilution Mass Spectrometry (IC-IDMS) for Quantitation

Immunocapture Isotope Dilution Mass Spectrometry (IC-IDMS) represents a gold-standard technique for the highly accurate and precise quantification of analytes in complex biological matrices. sepscience.com The method combines the specificity of antibody-based purification with the quantitative power of isotope dilution mass spectrometry. In this context, L-Isoleucine (1-13C) serves as an ideal internal standard for the quantification of endogenous L-isoleucine.

The IDMS principle involves adding a known quantity of an isotopically labeled standard, such as L-Isoleucine (1-13C), to a sample containing the unlabeled analyte. chempep.com The labeled standard (or "spike") is chemically identical to the analyte but physically distinguishable by the mass spectrometer due to its higher mass. sepscience.com The "immunocapture" step utilizes specific antibodies immobilized on a solid support to selectively bind and isolate the analyte and its labeled standard from the complex sample matrix (e.g., plasma, cell lysate). dv-expert.org This purification step significantly reduces matrix effects and analytical interferences, enhancing the sensitivity and specificity of the measurement.

After elution from the antibody support, the purified sample is analyzed by MS (either GC-MS or LC-MS). The instrument measures the ratio of the signal intensity of the natural analyte (e.g., unlabeled L-isoleucine) to the labeled internal standard (L-Isoleucine (1-13C)). sepscience.com Because the amount of the labeled standard added to the sample is precisely known, this ratio can be used to calculate the exact concentration of the natural analyte in the original sample. This approach corrects for variations in sample preparation and instrument response, yielding highly reliable quantitative data. sepscience.com While often used for proteins, the IC-IDMS principle is applicable to small molecules like amino acids where specific antibodies are available. The use of labeled isoleucine has been specifically noted in the context of evaluating antibodies for vaccine quantification. scientificlabs.co.uk

Table 4: Workflow for IC-IDMS Quantitation using L-Isoleucine (1-13C)
StepDescriptionPurpose
1. SpikingA precise, known amount of L-Isoleucine (1-13C) is added to the biological sample.Introduction of the internal standard for absolute quantification. chempep.com
2. EquilibrationThe sample is incubated to ensure the labeled standard is thoroughly mixed with the endogenous analyte.Ensures a homogenous mixture for accurate ratio measurement.
3. ImmunocaptureThe sample is passed over a support (e.g., beads, column) containing immobilized antibodies specific to L-isoleucine.Selective isolation of both labeled and unlabeled isoleucine from the complex matrix.
4. WashingThe support is washed to remove non-specifically bound contaminants.Reduces background noise and matrix interference.
5. ElutionA change in pH or buffer composition is used to release the bound isoleucine from the antibodies.Collects the purified analyte and standard for analysis.
6. MS AnalysisThe eluted fraction is analyzed by LC-MS or GC-MS to measure the peak area ratio of unlabeled L-isoleucine to L-Isoleucine (1-13C).Provides the data needed for the final concentration calculation. sepscience.com

Applications of L Isoleucine 1 13c in Metabolic Research

Elucidation of Intracellular Metabolic Flux Distributions

The use of stable isotope tracers like L-Isoleucine (1-13C) is fundamental to understanding how cells allocate resources through different metabolic pathways. By tracking the journey of the labeled carbon atom, researchers can map and quantify the flow of metabolites, known as metabolic flux.

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for the quantitative analysis of in vivo intracellular carbon fluxes. sci-hub.se The methodology is founded on introducing a substrate labeled with the stable isotope ¹³C into a biological system. sci-hub.senih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The general workflow of a 13C-MFA experiment involves several key stages. sci-hub.se It begins with culturing cells on a medium containing the ¹³C-labeled substrate until an isotopic and metabolic steady state is achieved. sci-hub.se Subsequently, metabolites, often proteinogenic amino acids, are extracted. sci-hub.se The distribution of ¹³C within these metabolites, known as their mass isotopomer distribution, is then precisely measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.seshimadzu.com Finally, this labeling data, along with other physiological data like substrate uptake and product secretion rates, is fed into a computational model of the cell's metabolic network. sci-hub.senih.gov This model simulates the propagation of the ¹³C label through the network to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. sci-hub.senih.gov

Table 1: Key Methodological Steps in 13C-Metabolic Flux Analysis (13C-MFA)

Step Description
1. Model Definition A stoichiometric model of the organism's central metabolism is constructed, defining all relevant biochemical reactions and pathways. sci-hub.se
2. Labeling Experiment Cells are cultivated in a medium containing a ¹³C-labeled substrate, such as L-Isoleucine (1-13C), until a metabolic and isotopic steady state is reached. sci-hub.se
3. Sample Analysis Biomass is harvested, and proteinogenic amino acids or other intracellular metabolites are extracted. The mass isotopomer distributions are measured using GC-MS or NMR. shimadzu.complos.org
4. Flux Estimation The measured labeling patterns and extracellular rates are used as inputs for a computational algorithm that estimates the intracellular flux distribution by minimizing the difference between simulated and measured labeling data. sci-hub.senih.gov

| 5. Statistical Validation | Statistical analysis is performed to determine the confidence intervals of the estimated fluxes and to assess the goodness-of-fit of the model. sci-hub.se |

While L-Isoleucine (1-13C) is primarily used to probe branched-chain amino acid (BCAA) metabolism, its catabolic products directly link to central carbon metabolism, enabling the quantification of specific fluxes. The catabolism of isoleucine yields two key intermediates that enter the Tricarboxylic Acid (TCA) cycle: acetyl-CoA and succinyl-CoA. researchgate.netnih.gov

When L-Isoleucine (1-13C) is used, the ¹³C label is located on the carboxyl group. During its degradation, this labeled carbon is lost as ¹³CO₂ during the conversion of the isoleucine-derived α-keto-β-methylvalerate (KMV) to tiglyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, the remaining unlabeled portion of the molecule continues into the TCA cycle. In contrast, when other labeled positions of isoleucine are used (e.g., uniformly labeled [U-¹³C]isoleucine), the labeled carbons from acetyl-CoA and succinyl-CoA enter the TCA cycle. researchgate.net The resulting labeling patterns in TCA cycle intermediates and associated amino acids (like glutamate (B1630785) and aspartate) can provide quantitative information on TCA cycle activity and anaplerotic fluxes, which replenish TCA cycle intermediates. nih.gov By comparing flux maps generated under different conditions, researchers can identify metabolic bottlenecks or shifts in central metabolism. nih.gov

L-Isoleucine (1-13C) tracing is a valuable tool for characterizing and comparing the metabolic phenotypes of cells under diverse conditions, such as in different genetic backgrounds or disease states. nih.gov Alterations in BCAA metabolism are recognized as a feature of various diseases, including cancer and metabolic disorders. nih.govresearchgate.net

For instance, by introducing L-Isoleucine (1-13C) and tracing its metabolic fate, researchers can quantify the activity of BCAA catabolic pathways. A study on hyperammonemia—a condition with elevated ammonia (B1221849) levels—showed that L-isoleucine supplementation could reverse mitochondrial dysfunction by providing both acetyl-CoA for oxidation and succinyl-CoA for anaplerosis, thereby replenishing TCA cycle intermediates. nih.gov Isotope tracing can precisely quantify this replenishment and the oxidative flux. Similarly, comparing the metabolic flux maps of wild-type organisms with genetically engineered strains can reveal the functional consequences of specific genetic modifications. nih.govresearchgate.net This approach allows for the identification of metabolic rerouting and the assessment of whether engineering strategies have successfully channeled carbon flux toward a desired product. researchgate.net

Quantification of Carbon Fluxes in Central Metabolism

Investigation of Branched-Chain Amino Acid (BCAA) Metabolism

L-Isoleucine is an essential BCAA, and its metabolism is intricately linked with that of other amino acids and central metabolic pathways. L-Isoleucine (1-13C) is an ideal tracer for dissecting these specific pathways.

The catabolism of isoleucine is a multi-step process that culminates in its carbon skeleton entering the TCA cycle at two distinct points. researchgate.netnih.gov Using uniformly ¹³C-labeled isoleucine ([U-¹³C]isoleucine) allows for the clear tracing of this process. The initial steps involve the transamination of isoleucine to its corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate (KMV). researchgate.net This is followed by an irreversible oxidative decarboxylation by the BCKDH complex. researchgate.net The subsequent degradation of the carbon chain yields acetyl-CoA and propionyl-CoA. nih.gov Propionyl-CoA is then converted to succinyl-CoA before entering the TCA cycle. nih.gov

Thus, isoleucine is unique among BCAAs in that it is both ketogenic (producing acetyl-CoA) and glucogenic (producing succinyl-CoA). nih.gov Tracing experiments with labeled isoleucine can quantify the relative contribution of isoleucine to both of these pools. researchgate.net For example, the appearance of ¹³C in citrate (B86180) (derived from labeled acetyl-CoA) and succinate (B1194679) can be monitored over time to determine the flux of isoleucine carbons into the TCA cycle. researchgate.netfrontiersin.org

Table 2: Catabolic Fate of Isoleucine and its Entry into the TCA Cycle

Initial Metabolite Key Intermediates TCA Cycle Entry Points Metabolic Fate
L-Isoleucine α-keto-β-methylvalerate (KMV) Acetyl-CoA Ketogenic (Energy production, fatty acid synthesis)

This table describes the general catabolic pathway. The specific labeled carbons entering the TCA cycle depend on the initial labeling position of the isoleucine tracer.

While the canonical pathway for isoleucine biosynthesis begins with threonine, studies in various microorganisms have revealed the existence of alternative and "underground" routes. acs.orgelifesciences.org Isotope labeling experiments have been instrumental in the discovery and validation of these non-canonical pathways. elifesciences.orgasm.org

One significant alternative is the citramalate (B1227619) pathway, also known as the pyruvate (B1213749) pathway. acs.orgresearchgate.net In this route, α-ketobutyrate, the precursor to isoleucine, is synthesized from pyruvate and acetyl-CoA via the intermediate citramalate. acs.orgasm.org This pathway is more efficient in some organisms as it is shorter and has simpler feedback regulation compared to the threonine-dependent pathway. acs.org Studies using ¹³C-labeled pyruvate or acetate (B1210297) in organisms like Methanothermobacter marburgensis and Geobacter sulfurreducens have provided definitive evidence for the operation of the citramalate pathway by showing the expected labeling patterns in the resulting isoleucine. asm.orgresearchgate.net

Furthermore, research in E. coli has uncovered "underground" pathways for isoleucine synthesis that become active when the primary pathway is blocked. elifesciences.org These pathways rely on the promiscuous activity of existing enzymes. One such aerobic pathway involves rerouting a methionine biosynthesis intermediate, O-succinyl-L-homoserine, towards the production of α-ketobutyrate. elifesciences.org Isotope tracing experiments using specifically labeled glucose (e.g., [1-¹³C]glucose) were critical in differentiating the flux through these underground routes from the canonical pathways by analyzing the unique labeling patterns produced in isoleucine. elifesciences.org

Table 3: Major Biosynthetic Pathways of L-Isoleucine

Pathway Name Key Precursors Key Intermediate Organism Examples
Threonine Pathway Threonine, Pyruvate α-ketobutyrate E. coli, C. glutamicum researchgate.netacs.org
Citramalate Pathway Pyruvate, Acetyl-CoA Citramalate, α-ketobutyrate Methanocaldococcus jannaschii, Geobacter sulfurreducens asm.orgresearchgate.net
Glutamate Pathway Glutamate, Pyruvate α-ketobutyrate Halophilic archaea researchgate.net

| Underground Pathway | O-succinyl-L-homoserine | α-ketobutyrate | E. coli (under specific conditions) elifesciences.org |

Unraveling Alternative and Underground Biosynthetic Pathways of Isoleucine

Threonine-Independent Isoleucine Biosynthesis Routes

Analysis of Nutrient Utilization and By-product Formation

Beyond pathway elucidation, L-Isoleucine (1-13C) is a valuable tool for quantifying nutrient utilization and identifying the origins of metabolic waste products in cell cultures, which is critical for optimizing biopharmaceutical production. nsf.govpnas.org

By supplementing cell culture media with L-Isoleucine (1-¹³C) or other ¹³C-labeled nutrients, researchers can trace the flow of carbon atoms through the intricate network of central carbon metabolism. nsf.govoup.com This approach, often part of a broader ¹³C-MFA strategy, provides a quantitative map of reaction rates (fluxes). nsf.govrsc.org

In studies on human cancer cells, for instance, deep labeling techniques using a custom medium containing multiple ¹³C-labeled amino acids, including isoleucine, have been employed. nih.gov Such experiments revealed that branched-chain amino acids like isoleucine were catabolized to their respective acylcarnitines. nih.gov Specifically, ¹³C-isoleucine gave rise to ¹³C-labeled methylbutyryl-carnitine and ¹³C-propanoyl-carnitine, demonstrating the activity of the complete isoleucine degradation pathway. nih.gov However, the label did not appear in TCA cycle metabolites, indicating that in these specific cells, isoleucine was not being used as a significant fuel source for oxidation. nih.gov This type of analysis helps to build a comprehensive picture of the metabolic phenotype of a cell under specific conditions. nsf.gov

A significant application of ¹³C-labeled tracers is the identification of secreted metabolic by-products and their specific nutrient origins. pnas.org In large-scale biomanufacturing using cell lines like Chinese Hamster Ovary (CHO) cells, the accumulation of toxic by-products can limit cell growth and productivity. pnas.org

A comprehensive study used media where individual nutrients, including isoleucine, were replaced with their fully ¹³C-labeled counterparts. pnas.org By analyzing the spent media with GC-MS, researchers could identify which secreted metabolites became enriched with ¹³C, thereby tracing them back to their precursor nutrient. pnas.org This approach verified 45 distinct by-products, with a significant number derived from the catabolism of branched-chain amino acids. pnas.org

Table 3: Identified Secreted By-products Derived from L-Isoleucine in CHO Cell Cultures
By-product Name
2-hydroxy-3-methylvalerate
2-methyl-3-oxovalerate
3-methyl-2-pentanone

A selection of metabolic by-products confirmed to originate from isoleucine catabolism in CHO cell cultures through stable isotope tracing. pnas.org

By pinpointing the source of growth-inhibiting by-products, strategies can be developed to optimize media formulations and metabolic engineering approaches to create more robust and productive cell cultures. nsf.govpnas.org

Applications of L Isoleucine 1 13c in Protein Research

Mechanistic Studies of Protein Turnover and Synthesis Rates

L-Isoleucine labeled with carbon-13 at the first carbon position (1-13C) is instrumental in tracing the metabolic fate of this essential amino acid and, by extension, in quantifying the rates of protein synthesis and breakdown. These studies provide critical insights into how organisms regulate protein balance under various physiological and pathological conditions.

Quantification of Fractional Synthesis Rates of Specific Proteins

The use of L-[1-13C]leucine is considered a reference method for measuring whole-body protein synthesis. cambridge.orgnih.gov L-Isoleucine (1-13C), being a branched-chain amino acid like leucine (B10760876), can also be employed to determine the fractional synthesis rate (FSR) of specific proteins in various tissues. nih.govresearchgate.net The principle of this method involves introducing the labeled isoleucine into the body, where it enters the free amino acid pool and is subsequently incorporated into newly synthesized proteins. cambridge.org By measuring the enrichment of L-Isoleucine (1-13C) in a specific protein over time, researchers can calculate the rate at which that protein is being synthesized.

For instance, studies have utilized L-[1-13C]leucine to investigate myofibrillar protein synthesis after exercise and protein ingestion. physiology.orgresearchgate.net In one such study, the FSR of myofibrillar proteins was calculated using the standard precursor-product model, where the enrichment of the tracer in the protein is compared to the enrichment in the precursor pool (often represented by the enrichment of the corresponding ketoacid in the plasma). physiology.orgresearchgate.net This approach has been pivotal in understanding the anabolic responses to different protein sources, such as whey and casein. physiology.orgresearchgate.net

Study Focus Tracer Used Key Finding Citation
Myofibrillar protein synthesis post-exerciseL-[1-13C]leucineBoth whey and casein ingestion stimulate similar overall muscle protein synthesis rates despite different absorption kinetics. physiology.orgresearchgate.net
Whole-body protein turnoverL-[1-13C]leucineConsidered a reference method for assessing protein synthesis and breakdown. cambridge.org
Method development for FSR measurementL-[1-13C]valineA robust method for measuring protein FSR in vivo using GC/C/IRMS. nih.gov

Methodological Considerations for Tracer Incorporation into Protein Pools

Accurate determination of FSR relies on several methodological considerations. A key aspect is the identification of the true precursor pool for protein synthesis. cambridge.orgresearchgate.net While the enrichment of the tracer in the plasma is often used, the aminoacyl-tRNA pool is the direct precursor for protein synthesis, and its enrichment may differ from that in the plasma. physiology.org The transamination product of leucine, α-ketoisocaproate (KIC), is often considered a better surrogate for the intracellular enrichment. cambridge.orgphysiology.org

Furthermore, the method of tracer administration, such as a primed, continuous infusion, is designed to achieve an isotopic steady state in the precursor pool, which is crucial for accurate calculations. cambridge.orgphysiology.org The choice of tracer and the analytical techniques used to measure isotopic enrichment, such as gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS), are also critical for the sensitivity and accuracy of the results. nih.gov Studies have also highlighted that different tracer amino acids can sometimes yield different results, emphasizing the need for careful experimental design and interpretation. cambridge.orgresearchgate.net

Structural and Dynamic Characterization of Proteins via NMR

In the realm of structural biology, L-Isoleucine (1-13C) is a valuable probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins. Selective isotopic labeling with 13C at specific positions within the isoleucine side chain provides a powerful means to simplify complex NMR spectra and to gain insights into protein structure, dynamics, and interactions at atomic resolution. d-nb.infod-nb.info

Selective Isotopic Labeling for Signal Simplification and Resolution Enhancement

NMR spectra of large proteins are often crowded and difficult to interpret due to extensive signal overlap. nih.gov Selective labeling of amino acids, such as isoleucine, with 13C helps to overcome this challenge. d-nb.info By introducing a 13C label at a specific position, such as the Cδ1 methyl group of isoleucine, only the signals from these labeled sites are observed in 1H-13C correlation spectra, significantly simplifying the spectrum. nih.govacs.org This approach is particularly advantageous for studying high-molecular-weight proteins. unl.ptresearchgate.net The use of α-keto acid precursors in bacterial expression systems is a common method to achieve selective labeling of isoleucine, leucine, and valine. researchgate.netisotope.com

Probing Protein Side-Chain Dynamics using 13C-Labeled Isoleucine

The side chains of amino acids are crucial for protein function, and their dynamics play a key role in processes like enzyme catalysis and protein folding. d-nb.infoacs.org 13C-labeled isoleucine serves as an excellent reporter of side-chain dynamics. dntb.gov.uanih.gov NMR relaxation experiments on 13C-labeled sites can provide information on the motions of the isoleucine side chain over a wide range of timescales. d-nb.info For instance, the chemical shift of the Cδ1 methyl group is highly sensitive to the χ2 torsion angle of the isoleucine side chain, making it a valuable probe for conformational changes. acs.org

A recent study demonstrated the utility of a selectively 13C-methylene-labeled isoleucine precursor for studying protein side-chain dynamics. d-nb.infodntb.gov.uanih.gov This approach allowed for high-quality NMR spectra and revealed significant chemical shift perturbations upon ligand binding, highlighting its sensitivity as a reporter for dynamic events. dntb.gov.uanih.gov

Protein Studied Labeling Strategy Key Finding Citation
Brd4-BD1Selective 13C-methylene labeling of IsoleucineDemonstrated the sensitivity of the label for probing side-chain dynamics and protein-ligand interactions. d-nb.infodntb.gov.uanih.gov
T4 Lysozyme L99AUniform [2H, 13C] labelingShowed that slow transverse 13C relaxation rates in deuterated proteins enable a range of NMR experiments to characterize side-chain dynamics. d-nb.info
PI3K SH3Uniform 13C, 15N labeling of IsoleucineIsoleucine residues serve as effective reporters for backbone and side-chain conformational freedom in different protein states. acs.org

Investigation of Protein-Ligand Interactions and Allosteric Mechanisms

Understanding how proteins interact with their ligands is fundamental to drug discovery and a deeper comprehension of biological processes. 13C-labeled isoleucine is a powerful tool for mapping these interactions. d-nb.infoacs.org Upon ligand binding, the chemical environment of isoleucine residues in or near the binding site changes, leading to chemical shift perturbations (CSPs) in the NMR spectrum. dntb.gov.uanih.gov By monitoring these CSPs, researchers can identify the residues involved in the interaction and map the binding interface.

NMR Assignments of Methyl Groups for Long-Range Distance Restraints

The isotopic labeling of proteins with stable isotopes like Carbon-13 has become an indispensable technique in modern protein nuclear magnetic resonance (NMR) studies. acs.org Specifically, labeling the methyl groups of isoleucine, leucine, and valine residues offers significant advantages for studying large proteins and protein complexes. researchgate.netacs.org While the prompt specifies L-Isoleucine (1-¹³C), it is crucial to note that for the specific application of assigning methyl groups for long-range distance restraints, labeling is typically performed at the methyl carbon positions (e.g., the Cδ1 methyl group of isoleucine) rather than the carboxyl (C1) position. This is achieved by providing isotopically labeled biosynthetic precursors, such as α-ketobutyrate, in the bacterial growth medium. nih.govresearchgate.net

The strategic incorporation of ¹³C at the isoleucine δ1 methyl position, often in a highly deuterated protein background, creates a powerful probe for protein structure determination. d-nb.info Isoleucine is frequently found in the hydrophobic cores of proteins, and its δ1 methyl group is located approximately 3.7 Å from the protein backbone. This distance facilitates the observation of Nuclear Overhauser Effects (NOEs) between the methyl protons and other side chains that are far apart in the primary sequence but close in three-dimensional space. These NOEs provide crucial long-range distance restraints essential for calculating high-resolution protein structures.

A key benefit of this selective labeling is the resulting spectral simplification. nih.govresearchgate.net In large proteins, NMR spectra are often crowded with overlapping signals, making unambiguous resonance assignment difficult. acs.org By selectively labeling only the isoleucine methyl groups (or a combination of Ile, Leu, and Val methyls), the number of signals in the ¹H-¹³C correlation spectrum is dramatically reduced. acs.orgd-nb.info This allows for the clear resolution of individual methyl group signals, even in proteins larger than 40 kDa. For instance, in a ¹³C-¹H correlation spectrum of a 41.0 kDa maltose (B56501) binding protein-maltose complex, the cross-peaks from Ile δ1 methyl groups were notably well-resolved.

This approach has been successfully demonstrated in structural studies of complex biological systems. In a study on the type-three secretion system (T3SS) needle of Shigella flexneri, researchers used a labeling scheme with ¹³C-labeled α-ketobutyrate and α-ketoisovalerate. nih.gov This method produced proteins where only the methyl groups of isoleucine, valine, and leucine were ¹³C labeled, which facilitated the collection of 49 methyl-methyl and methyl-nitrogen distance restraints, including 10 unambiguous long-range restraints that were critical for defining the protein's structure. nih.gov

The table below summarizes research findings related to methyl-labeled isoleucine in NMR studies.

Table 1: Research Findings on Methyl-Labeled Isoleucine for NMR

Research Focus Precursor Used Protein System Key Finding Reference
Long-Range Restraints [3-¹³C]-α-ketobutyrate General Protein Studies Selective labeling of Ile δ1 methyl groups enhances sensitivity and simplifies spectra for NMR-based screening. researchgate.netacs.org
Structural Studies (3,3-²H₂) ¹³C 2-ketobutyrate 41 kDa Maltose Binding Protein Ile δ1 methyl protons provide well-resolved cross-peaks, enabling observation of NOEs to side chains distant in the primary sequence.
Unambiguous Restraints ¹³C-labeled α-ketobutyrate Shigella flexneri T3SS Needle Enabled collection of 10 unambiguous long-range methyl-methyl and methyl-nitrogen distance restraints. nih.gov

Applications in Proteomics Research through Isotope Labeling

In the field of proteomics, which examines the global protein content of a biological system, stable isotope labeling is a cornerstone for the quantitative analysis of protein expression. sigmaaldrich.com L-Isoleucine labeled with stable isotopes, such as L-Isoleucine (1-¹³C), is utilized in metabolic labeling techniques, most notably in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.comisotope.comckgas.com

The SILAC method involves growing two populations of cells in identical culture media, differing only in the isotopic form of a specific amino acid. sigmaaldrich.comckgas.com One population is supplied with the natural, "light" amino acid (e.g., ¹²C-isoleucine), while the other receives a "heavy" isotopic analogue (e.g., ¹³C-labeled isoleucine). ckgas.com This heavy amino acid is incorporated into all newly synthesized proteins during cell growth and division. ckgas.comnih.gov Because the heavy and light amino acids are chemically identical, their incorporation does not affect cell physiology, but it does create a specific mass shift in the proteins and their subsequent peptides that can be precisely measured by a mass spectrometer. sigmaaldrich.com

After a specific experimental treatment, the "heavy" and "light" cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. ckisotopes.com For each peptide containing isoleucine, the mass spectrum will show two distinct peaks separated by a mass difference corresponding to the isotopic label. The ratio of the intensities of these heavy and light peptide peaks provides a direct and accurate measure of the relative abundance of the protein in the two cell populations. nih.gov

This quantitative approach is invaluable for studying changes in protein expression in response to various stimuli, disease states, or drug treatments. sigmaaldrich.com The use of labeled isoleucine is particularly advantageous because it allows for clear differentiation from leucine, an isobaric amino acid (having the same integer mass), which can complicate data analysis in proteomics experiments. liverpool.ac.uk While ¹³C and ¹⁵N are the most common isotopes used in SILAC to avoid chromatographic separation issues sometimes seen with deuterium, the principle remains the same. sigmaaldrich.comnih.gov The incorporation of L-Isoleucine (1-¹³C) would introduce a +1 Da mass shift for every isoleucine residue in a peptide, enabling its quantitation. shoko-sc.co.jp

The table below outlines the core principles of using labeled L-isoleucine in quantitative proteomics.

Table 2: Principles of Labeled Isoleucine in Quantitative Proteomics (SILAC)

Principle Description Advantage
Metabolic Incorporation Cells are grown in media containing either a "light" (natural) or "heavy" (isotope-labeled) form of an essential amino acid like isoleucine. ckgas.comnih.gov Labeling occurs in vivo, minimizing quantitative errors that can be introduced during downstream sample processing. nih.gov
Mass Shift The incorporated heavy isotope (e.g., ¹³C) results in a predictable mass increase in all peptides containing that amino acid. sigmaaldrich.com Allows for direct comparison and relative quantitation of thousands of proteins from different samples in a single mass spectrometry run.
Relative Quantitation The ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum reflects the relative abundance of the source protein. nih.gov Provides accurate data on changes in protein expression levels between different experimental conditions.

| Multiplexing | Different isotopic forms of an amino acid can be used to compare more than two conditions simultaneously. | Increases experimental throughput and allows for more complex experimental designs. |


Table 3: Chemical Compounds Mentioned

Compound Name
L-Isoleucine
L-Isoleucine (1-¹³C)
L-Leucine
L-Valine
α-ketobutyrate
[3-¹³C]-α-ketobutyrate
(3,3-²H₂) ¹³C 2-ketobutyrate
2-Ketobutyric acid-4-¹³C-3,3-d₂
α-ketoisovalerate
¹²C-isoleucine
¹³C-labeled isoleucine
Carbon-13
Deuterium
Trypsin

Computational and Bioinformatic Approaches for 13c Labeled Data Analysis

Metabolic Network Reconstruction and Stoichiometric Modeling

The foundation of any ¹³C-metabolic flux analysis (¹³C-MFA) is a well-defined metabolic network model. nih.govvanderbilt.edu This model is a mathematical representation of the biochemical reactions occurring within a cell or organism. vanderbilt.edujmb.or.kr The process begins with metabolic network reconstruction, which involves compiling a comprehensive list of metabolic reactions and their stoichiometry—the quantitative relationship between reactants and products. jmb.or.kroup.com This information is often derived from genomic data, literature, and biochemical databases like KEGG and MetaCyc. uminho.ptbiorxiv.org

For ¹³C-MFA, this stoichiometric model must be augmented with carbon atom transition maps. uminho.ptresearchgate.net These maps detail the fate of each carbon atom as it moves from a substrate to a product in a given reaction. uminho.ptresearchgate.net For example, when L-isoleucine (1-¹³C) is metabolized, the model must accurately track the position of the ¹³C label as it is incorporated into various downstream metabolites. researchgate.net This detailed atomic-level tracking is crucial for simulating the expected distribution of isotopologues (molecules that differ only in their isotopic composition) for a given set of metabolic fluxes. nih.govd-nb.info

Stoichiometric modeling also defines the constraints on the system. oup.com For instance, at a metabolic steady state, the rate of production of any intracellular metabolite must equal its rate of consumption. nih.gov These mass balance constraints, combined with the atom transition data, form the core mathematical framework for flux analysis. nih.gov The complexity of these models can range from core models of central carbon metabolism to genome-scale models that encompass thousands of reactions. researchgate.netbiorxiv.org In studies involving L-isoleucine, the network reconstruction must accurately represent its biosynthesis and degradation pathways, such as the citramalate (B1227619) shunt identified in some bacteria, to correctly interpret labeling patterns. frontiersin.orgacs.org

Algorithms for ¹³C-MFA Data Interpretation

Interpreting the data from ¹³C-labeling experiments requires specialized algorithms to estimate metabolic fluxes from the measured isotopologue distributions. mdpi.com The core of ¹³C-MFA is to find the set of fluxes that best explains the observed labeling patterns by minimizing the difference between simulated and measured isotopologue distributions. nih.govnih.gov This is typically formulated as a least-squares parameter estimation problem. nih.govbiorxiv.org

A significant advancement in this field was the development of the Elementary Metabolite Units (EMU) framework. osti.govfrontiersin.org An EMU is defined as a unique subset of carbon atoms within a metabolite. researchgate.net This framework simplifies the complex system of isotopomer balance equations by only considering the EMUs that are necessary to simulate the labeling patterns of the measured metabolites. osti.govresearchgate.net This significantly reduces the computational complexity, making the analysis of large-scale metabolic networks more tractable. osti.govresearchgate.net The EMU concept has been extended to handle data from tandem mass spectrometry and to trace multiple elements simultaneously, such as ¹³C and ¹⁵N. frontiersin.orgrsc.org

Other algorithmic approaches and considerations include:

Flux Balance Analysis (FBA): While primarily used for stoichiometric analysis without isotopic data, FBA can be integrated with ¹³C-MFA to provide additional constraints on the possible flux distributions. nih.gov

Non-stationary ¹³C-MFA: Classical ¹³C-MFA assumes that the system is at an isotopic steady state, meaning the labeling patterns of metabolites are constant over time. nih.gov However, for many biological systems, especially in dynamic environments, this is not the case. Algorithms for isotopically non-stationary ¹³C-MFA (INST-MFA) have been developed to analyze time-course labeling data. portlandpress.com

Confidence Intervals: A crucial part of data interpretation is to assess the precision of the estimated fluxes. Statistical methods are used to calculate confidence intervals for each flux, indicating the range in which the true flux value likely lies. osti.gov

Software Tools for Isotopologue Distribution Analysis

A variety of software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA. These packages provide platforms for model construction, data processing, flux estimation, and statistical analysis. github.io The table below summarizes some of the commonly used software tools.

Software ToolKey FeaturesPrimary ApplicationReference
INCA (Isotopomer Network Compartmental Analysis) Supports stationary and non-stationary ¹³C-MFA, multi-element tracing, and parallel labeling experiments.Comprehensive flux analysis in various organisms. , plos.org, biorxiv.org
OpenFLUX Open-source software for stationary ¹³C-MFA, with a focus on user-friendliness.Modeling and analysis of microbial metabolism. github.io
13CFLUX2 High-performance computing capabilities for large-scale metabolic networks.Genome-scale metabolic flux analysis.
WUFlux Designed for bacterial metabolism, includes tools for mass spectrum data correction.¹³C-MFA of prokaryotic species. github.io
LS-MIDA Open-source tool for calculating isotopomer enrichment from mass spectrometry data.Mass isotopomer distribution analysis. d-nb.info
DExSI Interactive graphical software for rapid quantitation of ¹³C-labeled metabolites from GC-MS data.High-throughput analysis of stable isotope labeling experiments. nih.gov
MAIMS Deconvolution of mass isotopologue profiles of large composite metabolites.Sensitive metabolic tracer analysis. researchgate.net
fluxTrAM Semi-automated pipeline for processing tracer-based metabolomics data and integrating it with genome-scale models.Extending flux interpretation to a genome-scale level. researchgate.net, biorxiv.org

These tools vary in their specific algorithms, user interfaces, and capabilities, but they all aim to streamline the process of converting raw mass spectrometry data into quantitative metabolic flux maps. github.io

Integration of Tracing Data with -Omics Technologies (e.g., Metabolomics, Proteomics)

While ¹³C-MFA provides a direct measure of metabolic pathway activity, integrating this data with other 'omics' technologies like metabolomics and proteomics can provide a more holistic understanding of cellular regulation. portlandpress.complos.org

Integration with Metabolomics: Metabolomics provides a snapshot of the concentrations of numerous metabolites in a cell. nih.gov Combining flux data from L-isoleucine (1-¹³C) tracing with metabolite concentration data can reveal how changes in pathway usage are linked to the accumulation or depletion of specific compounds. biorxiv.org For example, an observed increase in the flux through the isoleucine biosynthesis pathway, coupled with a rise in the intracellular concentration of its precursors, points towards coordinated metabolic regulation. nih.gov This integration helps to connect the dots between pathway activity and metabolic state. plos.org

Integration with Proteomics: Proteomics measures the abundance of proteins, including the enzymes that catalyze metabolic reactions. frontiersin.org By correlating flux data with protein expression levels, researchers can distinguish between different modes of metabolic regulation. plos.org For instance, an increase in flux through a pathway might be caused by an increased amount of the catalyzing enzymes (transcriptional/translational regulation) or by allosteric activation of existing enzymes by metabolites (post-translational regulation). portlandpress.combiorxiv.org Several computational pipelines, such as INTEGRATE, have been developed to formally combine these data types, using a stoichiometric model as a scaffold to identify whether metabolic changes are driven by gene expression or metabolic control. plos.orgbiorxiv.org Studies have successfully used this integrated approach to understand metabolic disturbances in various contexts, from microbial engineering to human diseases. nih.govacs.org

This multi-omics approach, combining the functional readout of ¹³C-MFA with the molecular inventories from metabolomics and proteomics, is powerful for dissecting complex biological systems and understanding how metabolic pathways, such as those involving L-isoleucine, are regulated at multiple levels. portlandpress.complos.org

Future Directions and Emerging Research Avenues for L Isoleucine 1 13c Studies

Development of Novel Site-Specific Labeling Strategies

The power of isotopic labeling lies in the ability to trace the fate of specific atoms through metabolic pathways. While uniformly labeled molecules are informative, the future lies in the development of more sophisticated, site-specific labeling strategies.

Future research will likely focus on creating L-Isoleucine molecules with 13C labels at positions other than the C1 carbon. This will enable researchers to probe different aspects of isoleucine metabolism with greater precision. For instance, labeling at various points along the carbon backbone could provide more detailed information about the catabolic breakdown of isoleucine and the flow of its carbon skeleton into various metabolic pools.

Furthermore, combining site-specific 13C labeling with other stable isotopes, such as 15N or 2H (deuterium), will offer a multi-dimensional view of metabolic processes. This "multi-isotope" labeling approach can simultaneously track the flow of both carbon and nitrogen, providing a more holistic understanding of amino acid metabolism. The development of synthetic methods to produce these custom-labeled L-Isoleucine variants will be crucial for these advancements. sigmaaldrich.comnih.gov

Labeling StrategyPotential Research Application
Site-specific 13C labeling (beyond C1)Detailed analysis of isoleucine catabolism and entry points into the TCA cycle.
Combined 13C and 15N labelingSimultaneous tracking of carbon and nitrogen flux in amino acid metabolism.
Reverse labelingSimplifying complex NMR spectra to focus on specific metabolic pathways. sigmaaldrich.comnih.gov
Precursor-based labelingUtilizing labeled precursors like α-ketobutyrate to achieve specific labeling patterns in branched-chain amino acids. researchgate.net

Advancements in Analytical Sensitivity and Throughput for 13C-Labeled Metabolites

The ability to detect and quantify 13C-labeled metabolites is fundamental to any study using L-Isoleucine (1-13C). Future progress in this area will be driven by continued improvements in analytical instrumentation and methodologies.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to analyze isotopically labeled compounds. researchgate.netrsc.org Ongoing developments in these technologies are leading to greater sensitivity, allowing for the detection of lower abundance metabolites and the use of smaller sample sizes. nih.gov This is particularly important for studying rare cell populations or for in vivo studies where sample material is limited.

Moreover, the development of high-throughput analytical platforms is crucial for increasing the scale and speed of metabolic studies. nsf.gov Automation in sample preparation and data analysis will enable researchers to analyze a larger number of samples and experimental conditions, accelerating the pace of discovery. oup.com The integration of different analytical techniques, such as coupling liquid chromatography (LC) with both MS and NMR, will provide complementary information and a more comprehensive picture of the metabolome. frontiersin.org

Analytical TechniqueFuture AdvancementsImpact on L-Isoleucine (1-13C) Studies
Mass Spectrometry (MS)Increased sensitivity and resolution, improved high-throughput capabilities. researchgate.netethz.chMore accurate quantification of 13C enrichment in a wider range of metabolites.
Nuclear Magnetic Resonance (NMR)Higher field magnets, advanced probe technology, novel pulse sequences. nih.govcreative-proteomics.comEnhanced structural and positional information of 13C labels within molecules.
Integrated Platforms (LC-MS-NMR)Improved interfacing and data integration software. frontiersin.orgComprehensive and unambiguous identification and quantification of labeled metabolites.

Expansion of 13C-MFA to Complex and Dynamic Biological Systems

While 13C-MFA has been extensively applied to microorganisms in well-controlled environments, a major future direction is its expansion to more complex and dynamic biological systems. sci-hub.senih.gov This includes studying multicellular organisms, tissues, and even whole organisms, as well as investigating metabolic changes over time.

One of the key challenges in applying 13C-MFA to complex systems is the presence of multiple compartments (e.g., organelles, different cell types). nsf.gov Future models will need to incorporate this compartmentalization to accurately reflect metabolic reality. The development of dynamic 13C-MFA (dMFA) will be critical for studying systems that are not in a steady state, such as during disease progression or in response to a drug treatment. rsc.orgnih.govrsc.org These non-stationary MFA methods allow for the estimation of metabolic fluxes on very short time scales. nih.gov

Furthermore, applying 13C-MFA to microbial communities is a burgeoning area of research. plos.org Understanding the metabolic interactions between different species is crucial for fields such as gut microbiome research and environmental microbiology. Peptide-based 13C-MFA, where labeling patterns in peptides are used to infer fluxes, is a promising approach for dissecting the metabolism of individual species within a complex community. plos.org

Research AreaKey ChallengeEmerging Approach
Multicellular OrganismsCellular and tissue heterogeneity, compartmentalization.Spatially-resolved fluxomics, multi-compartment models. nsf.gov
Dynamic SystemsNon-steady state metabolism.Dynamic 13C-MFA (dMFA), isotopically nonstationary MFA (INST-MFA). nih.govrsc.org
Microbial CommunitiesDistinguishing the metabolism of individual species.Peptide-based 13C-MFA, co-culture 13C-MFA. sci-hub.seplos.org

Interdisciplinary Approaches Integrating Structural Biology and Metabolic Research

The integration of metabolic data with information from other "omics" fields, particularly structural biology, represents a powerful future direction. By combining L-Isoleucine (1-13C) tracing studies with techniques that reveal the three-dimensional structure of proteins and enzymes, researchers can gain a deeper understanding of how metabolic pathways are regulated at a molecular level.

For example, NMR and X-ray crystallography can be used to study the structure of enzymes involved in isoleucine metabolism. silantes.com Isotope labeling, including with L-Isoleucine (1-13C), can aid in these structural studies by providing specific probes within the protein. sigmaaldrich.comsilantes.comisotope.com Understanding how the binding of substrates, products, or allosteric regulators affects the structure of an enzyme can provide crucial insights into its function and regulation.

This interdisciplinary approach can help to build more accurate and predictive models of metabolism. By linking changes in metabolic flux, as measured by 13C-MFA, to specific structural changes in key enzymes, researchers can develop a more mechanistic understanding of cellular physiology and disease. nih.gov

Integrated DisciplineMethodologyResearch Goal
Structural BiologyNMR Spectroscopy, X-ray Crystallography. silantes.comElucidate the 3D structure of metabolic enzymes and how they are regulated.
ProteomicsStable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Quantify changes in protein expression in response to metabolic perturbations.
Genomics/TranscriptomicsRNA-seq, CRISPR screens.Identify the genes and regulatory networks that control metabolic pathways.

Q & A

Basic Research Questions

Q. How should I design a metabolic tracing experiment using L-ISOLEUCINE (1-13C) to study its incorporation into biosynthetic pathways?

  • Methodology :

  • Experimental Setup : Use cell cultures or model organisms (e.g., Penicillium species) and supplement growth media with L-ISOLEUCINE (1-13C). Ensure isotopic purity (>98%) to avoid interference from unlabeled analogs.
  • Variable Control : Maintain consistent environmental conditions (temperature, pH, nutrient availability) to isolate isotopic effects .
  • Sampling : Collect samples at multiple time points to track dynamic incorporation into metabolites like β-methylproline or paraherquamide A .
  • Analytical Tools : Employ 13C^{13}\text{C}-NMR or LC-MS to detect labeled positions. For NMR, optimize parameters (e.g., pulse sequences, relaxation delays) to enhance sensitivity .

Q. What analytical techniques are most effective for detecting and quantifying 13C labels in L-ISOLEUCINE (1-13C) metabolic studies?

  • Methodology :

  • NMR Spectroscopy : Use hyperpolarized 13C^{13}\text{C}-NMR with dynamic nuclear polarization (DNP) to amplify signal-to-noise ratios (>10,000× enhancement). Dissolve DNP-polarized samples rapidly to preserve spin polarization .
  • Mass Spectrometry : Apply high-resolution LC-MS or MALDI-TOF with isotopomer analysis. Calibrate instruments using unlabeled standards to distinguish natural 13C^{13}\text{C} abundance from experimental incorporation .
  • Data Validation : Cross-check results with stable isotope dilution assays or tandem MS/MS fragmentation to confirm labeling positions .

Advanced Research Questions

Q. How can contradictory data from isotope incorporation studies (e.g., unexpected labeling patterns) be resolved?

  • Methodology :

  • Source Verification : Confirm isotopic purity of precursors and assess potential cross-contamination during sample preparation .
  • Pathway Validation : Use dual-labeling experiments (e.g., 13C^{13}\text{C}-L-isoleucine + 2H^{2}\text{H}-labeled analogs) to trace metabolic intermediates. For example, deuterium retention in [13C]-[2H]3-L-isoleucine confirmed oxidative cyclization in β-methylproline biosynthesis .
  • Multi-Technique Analysis : Combine NMR, MS, and genetic knockout models to validate biosynthetic routes. Contrast results with literature (e.g., bottromycin vs. paraherquamide pathways) to identify conserved or divergent mechanisms .

Q. What strategies optimize hyperpolarized 13C^{13}\text{C}-NMR for real-time tracking of L-ISOLEUCINE (1-13C) in vivo?

  • Methodology :

  • Polarization Protocol : Polarize solid-state L-ISOLEUCINE (1-13C) at 3.35 T and 1.4 K using 94 GHz microwave irradiation. Rapidly dissolve in biocompatible solvents (e.g., saline) to maintain polarization .
  • Kinetic Modeling : Apply one-way ANOVA or Student’s t-tests to compare metabolic rate constants (kPLk_{\text{PL}}) across conditions (e.g., anesthetic effects on brain metabolism) .
  • Signal Preservation : Minimize delays between dissolution and NMR acquisition (<30 sec) to mitigate T1T_1 relaxation losses .

Q. How can multi-isotope tracing experiments (e.g., combining L-ISOLEUCINE (1-13C) with [2-13C]glucose) improve pathway elucidation?

  • Methodology :

  • Experimental Design : Co-administer isotopologues to trace cross-talk between pathways (e.g., glycolysis and amino acid metabolism). Use fractional labeling to quantify contributions of each precursor .
  • Data Integration : Employ computational tools (e.g., IsoCor, Metran) to deconvolute overlapping isotopic signals in MS datasets .
  • Statistical Rigor : Power analyses should guide sample sizes to ensure detectable differences between experimental groups .

Methodological Frameworks and Best Practices

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example, "Does L-ISOLEUCINE (1-13C) incorporation into fungal metabolites reflect conserved oxidative cyclization mechanisms?" .
  • Data Collection : Align measurements with investigation questions (e.g., "What data confirm β-methylproline biosynthesis?"). Use probeware for automated, high-frequency sampling in time-course studies .
  • Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including detailed supplements for compound preparation and NMR/MS parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.